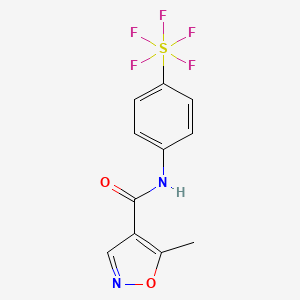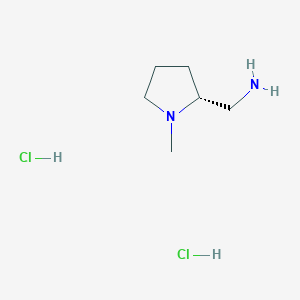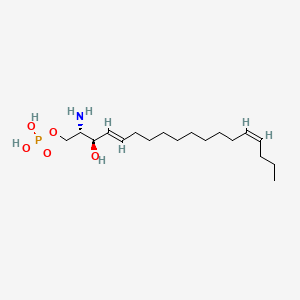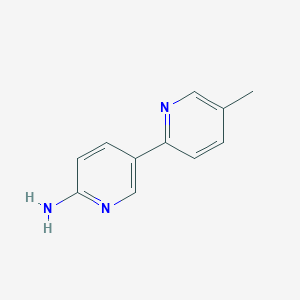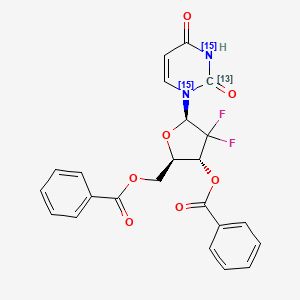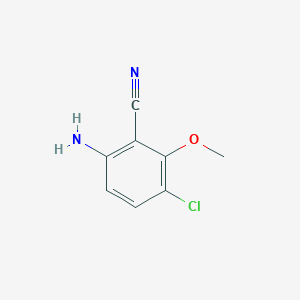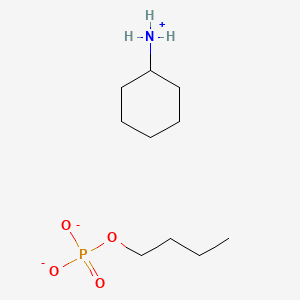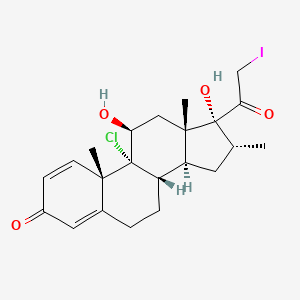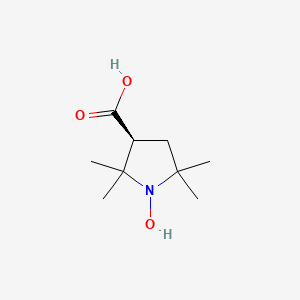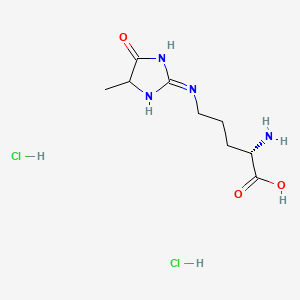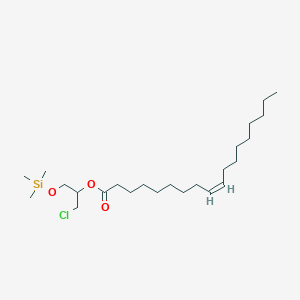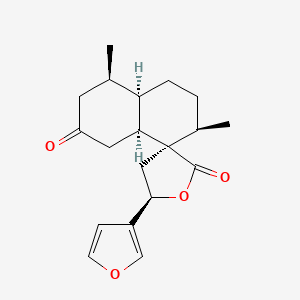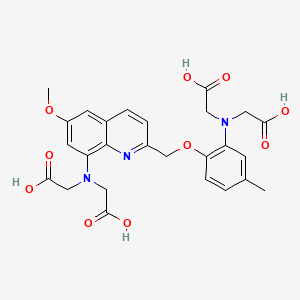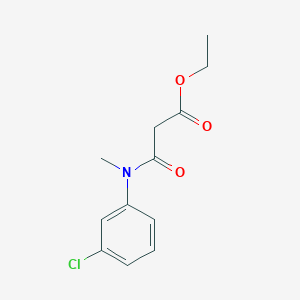
Ethyl 3-((3-chlorophenyl)(methyl)amino)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a chloro-substituted aromatic ring, and a secondary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with 3-chloro-N-methylaniline under acidic or basic conditions to form the desired ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. The raw materials are typically sourced in bulk, and the reaction parameters are optimized for scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, which may interact with enzymes or receptors in biological systems. The chloro-substituted aromatic ring and secondary amine can also participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(3-chloroanilino)-3-oxopropanoate: Lacks the N-methyl group, which may affect its reactivity and biological activity.
Ethyl 3-(3-bromo-N-methylanilino)-3-oxopropanoate: Contains a bromo group instead of a chloro group, leading to different chemical properties and reactivity.
Ethyl 3-(3-methylanilino)-3-oxopropanoate: Lacks the chloro group, which can significantly alter its chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H14ClNO3 |
|---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-3-17-12(16)8-11(15)14(2)10-6-4-5-9(13)7-10/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
UBOXMTZTEVMORN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)N(C)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


